

crystal structure analysis of ethyl 2-amino-5-methylthiazole-4-carboxylate

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Compound of Interest

Compound Name: Ethyl 2-amino-5-methylthiazole-4-carboxylate

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An In-depth Technical Guide on the Crystal Structure Analysis of **Ethyl 2-amino-5-methylthiazole-4-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of **Ethyl 2-amino-5-methylthiazole-4-carboxylate**. This compound is a significant heterocyclic building block in the synthesis of various biologically active molecules. A thorough understanding of its three-dimensional structure is crucial for structure-based drug design and development. While specific crystallographic data for the title compound is not readily available in public databases, this guide outlines the complete experimental and computational workflow typically employed for such an analysis.

Synthesis and Crystallization

The first step in crystal structure analysis is the synthesis of the compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis

A common method for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate involves the reaction of ethyl 2-chloro-3-oxobutanoate with thiourea.[\[1\]](#)

- Reaction Setup: Ethyl 2-chloro-3-oxobutanoate (1 eq.) is dissolved in ethanol.
- Addition of Thiourea: Thiourea (1.1 eq.) is added to the solution at room temperature (25 °C).
[\[1\]](#)
- Reflux: The reaction mixture is heated to reflux and maintained for approximately 3 hours.
[\[1\]](#)
- Precipitation: Upon completion, the mixture is cooled to room temperature, allowing the product to precipitate as a white solid.
[\[1\]](#)
- Isolation and Purification: The solid product is collected by filtration, washed, and dried under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.
[\[1\]](#)

Experimental Protocol: Crystallization

Obtaining single crystals is a critical step and often requires screening various conditions. A common technique is slow evaporation:

- Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate) to form a saturated or near-saturated solution.
- Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.
- Crystal Harvesting: Once well-formed, single crystals of sufficient size and quality are carefully harvested from the solution.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Data Collection

- Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

- Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

Data Presentation: Crystallographic Data

The following table summarizes the typical crystallographic data that would be collected and refined. Note: The values presented here are placeholders as the specific data for the title compound is not publicly available.

Parameter	Value (Illustrative)
Chemical formula	C ₇ H ₁₀ N ₂ O ₂ S
Formula weight	186.23
Crystal system	Monoclinic
Space group	P2 ₁ /c
a (Å)	8.5
b (Å)	12.1
c (Å)	9.3
α (°)	90
β (°)	105.2
γ (°)	90
Volume (Å ³)	930.5
Z	4
Calculated density (g/cm ³)	1.328
Absorption coeff. (mm ⁻¹)	0.31
F(000)	392
Crystal size (mm ³)	0.20 x 0.15 x 0.10
θ range for data collection (°)	2.5 to 28.0
Reflections collected	8500
Independent reflections	2100 [R(int) = 0.04]
Final R indices [I > 2σ(I)]	R ₁ = 0.045, wR ₂ = 0.120
R indices (all data)	R ₁ = 0.060, wR ₂ = 0.135
Goodness-of-fit on F ²	1.05

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

- **Structure Solution:** The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
- **Structure Refinement:** The atomic positions and displacement parameters are refined using full-matrix least-squares on F^2 . Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Data Presentation: Bond Lengths and Angles

The refined structure provides precise measurements of bond lengths and angles. Note: The following table is illustrative.

Bond	Length (Å)	Angle	Angle (°)
S1-C2	1.74	C2-N3-C4	110.5
C2-N3	1.32	N3-C4-C5	115.0
N3-C4	1.39	C4-C5-S1	112.3
C4-C5	1.37	C5-S1-C2	90.2
C5-S1	1.72	S1-C2-N8	120.1
C2-N8	1.35	N3-C2-N8	119.8

Supramolecular Structure and Hydrogen Bonding

Analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the solid-state behavior of the compound. For **ethyl 2-amino-5-methylthiazole-4-carboxylate**, the amino group can act as a hydrogen bond donor, while the carboxyl oxygen and thiazole nitrogen can act as acceptors.^[2]

Data Presentation: Hydrogen Bond Geometry

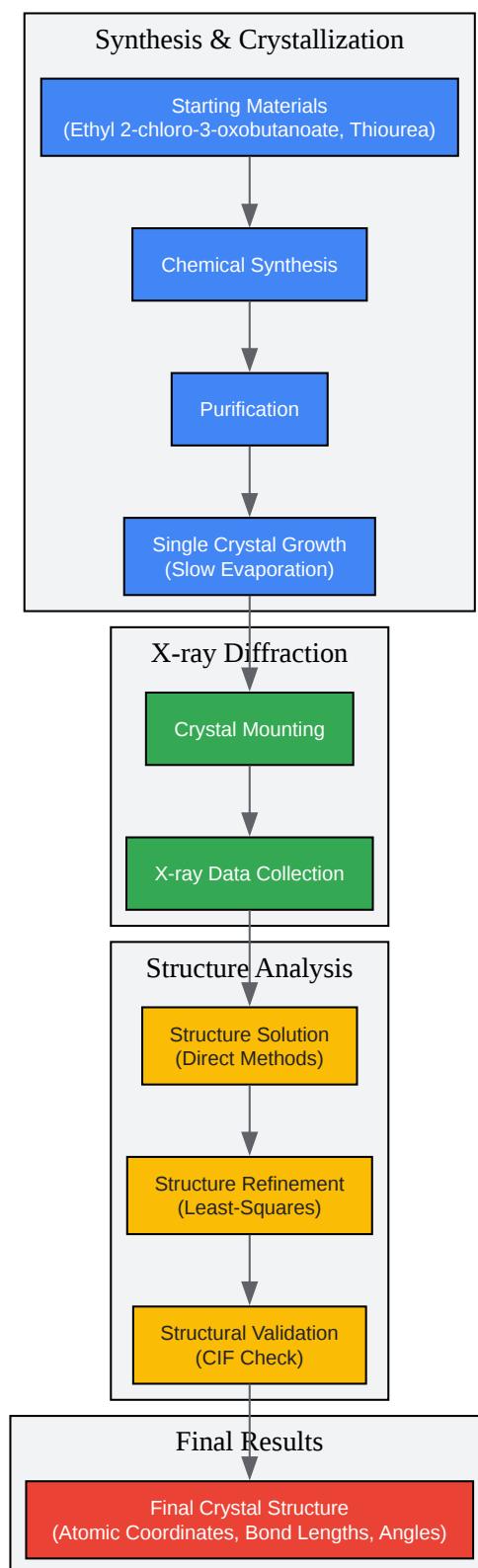
Note: The following table is illustrative.

D–H…A	d(D–H) (Å)	d(H…A) (Å)	d(D…A) (Å)	∠(DHA) (°)
N8–H8A…O1 ⁱ	0.86	2.10	2.95	170
N8–H8B…N3 ⁱⁱ	0.86	2.25	3.08	165

Symmetry codes: (i) x, -y+3/2, z+1/2; (ii) -x+1, y+1/2, -z+1/2

Experimental Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of the compound to the final crystal structure analysis.



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Caption: Workflow for the crystal structure analysis of a small molecule.

Conclusion

The structural elucidation of **ethyl 2-amino-5-methylthiazole-4-carboxylate** through single-crystal X-ray diffraction provides invaluable insights into its molecular geometry, conformation, and intermolecular interactions. This information is fundamental for computational modeling, understanding structure-activity relationships (SAR), and designing novel derivatives with enhanced biological activities. The protocols and workflow detailed in this guide represent a standard approach to obtaining and interpreting the crystal structure of this and related compounds.

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References

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